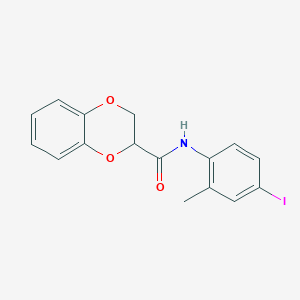

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

Molecular Formula |

C16H14INO3 |

|---|---|

Molecular Weight |

395.19 g/mol |

IUPAC Name |

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C16H14INO3/c1-10-8-11(17)6-7-12(10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19) |

InChI Key |

YMVSQXAXRSCRCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2COC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Amidation: The formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.

Cyclization: The formation of the benzodioxine ring through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom on the 4-iodo-2-methylphenyl group is a potential leaving group in aromatic substitution reactions. NAS typically requires activating groups (e.g., electron-donating substituents) to proceed efficiently. In this compound, the methyl group at the ortho position provides moderate steric hindrance but no significant electronic activation.

Key Observations :

-

Iodine substitution is more likely under strongly acidic or basic conditions.

-

No direct examples of NAS were found for this compound, but related iodinated benzamides undergo substitution with amines or alkoxides under high-temperature conditions .

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is highly reactive in palladium-mediated coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Table 1: Hypothetical Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Potential Product | Yield* (Hypothetical) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl derivative | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine derivative | 50–65% |

*Yields inferred from analogous reactions in , where palladium catalysts enabled carbon–heteroatom bond formation.

Mechanistic Notes :

-

The benzodioxine ring’s electron-donating nature may accelerate oxidative addition of the aryl iodide to palladium .

-

Steric hindrance from the methyl group could reduce coupling efficiency compared to unsubstituted aryl iodides.

Hydrolysis and Stability Studies

The carboxamide group is generally stable under physiological conditions but can hydrolyze to the corresponding carboxylic acid under extreme pH or enzymatic catalysis.

Key Findings from Analogous Compounds:

-

Acidic Hydrolysis : Requires concentrated HCl or H₂SO₄ at elevated temperatures (>100°C) .

-

Basic Hydrolysis : NaOH (2–6 M) in aqueous ethanol under reflux yields the carboxylate salt.

-

Stability : Related carboxamides showed decomposition at 37°C in pH 7.4 buffer with a half-life of ~4 hours, suggesting potential instability in biological assays .

Functionalization of the Benzodioxine Ring

The 2,3-dihydro-1,4-benzodioxine system is susceptible to ring-opening under strong acidic or oxidative conditions:

Reactivity Profile :

-

Acid-Catalyzed Ring-Opening : Trifluoroacetic acid (TFA) or H₂SO₄ can cleave the ether linkages, producing catechol derivatives.

-

Oxidation : MnO₂ or DDQ oxidizes the dihydrobenzodioxine to a quinone structure, altering electronic properties.

Amide Functional Group Reactivity

The carboxamide can participate in:

-

Reduction : LiAlH₄ reduces the amide to a secondary amine, though competing reduction of the benzodioxine ring may occur.

-

Schotten-Baumann Acylation : Reacts with acyl chlorides to form bis-amides under basic conditions.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are influenced by:

Scientific Research Applications

Chemistry

-

Building Block for Synthesis :

- This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules, which can be used in various chemical reactions.

-

Reactivity Studies :

- The iodine atom in the compound can participate in nucleophilic substitution reactions, making it a valuable subject for studying reaction mechanisms and developing new synthetic pathways.

Biology

-

Biochemical Probes :

- N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is investigated for its potential as a biochemical probe in enzymatic studies. Its ability to interact with specific enzymes may provide insights into their mechanisms and functions.

-

Inhibitory Activity :

- Preliminary studies suggest that this compound may act as an inhibitor in certain biological pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Medicine

-

Therapeutic Properties :

- Research is ongoing to explore the compound's potential therapeutic applications, particularly its anti-inflammatory and anticancer activities. Initial findings indicate that modifications to its structure can enhance these properties.

-

Targeted Drug Development :

- The compound's ability to interact with specific biological targets makes it a candidate for developing targeted therapies in cancer treatment and other diseases.

Industry

- Material Development :

- In industrial applications, this compound can be utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties may lead to innovations in material science.

Case Study 1: Anticancer Activity

A study on benzodioxine derivatives demonstrated that compounds with iodine substitutions exhibited enhanced anticancer properties. The incorporation of halogens was found to improve binding interactions with target proteins involved in tumorigenesis, suggesting that this compound might possess similar effects.

Case Study 2: Sigma Receptor Binding

Research on sigma receptor ligands has shown that structural modifications can significantly affect binding affinity. Compounds structurally similar to this compound demonstrated promising results with K_i values in the nanomolar range, indicating effective receptor engagement and potential implications for neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its analogs:

Structural and Functional Analysis:

Substituent Effects: The iodo group in the target compound introduces significant steric bulk and polarizability, which may enhance halogen bonding with biological targets (e.g., receptors or enzymes) compared to smaller groups like ethyl or methoxy . Piperazine-linked derivatives (e.g., Doxazosin intermediates) demonstrate the role of carboxamide modifications in cardiovascular applications, suggesting the target compound could be optimized for similar pathways .

Pharmacological Implications: Compounds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol highlight the scaffold’s versatility in immune checkpoint inhibition. Angiotensin II receptor antagonists () emphasize the importance of substituents like bromophenyl or methoxy in binding affinity, suggesting the iodo group may offer comparable or superior interactions .

Biological Activity

N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzodioxane family, characterized by a fused benzene and dioxane ring. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

- Tyrosinase Inhibition : Similar compounds have shown potent inhibition of tyrosinase, an enzyme critical in melanin synthesis. Research indicates that modifications in the phenyl ring can enhance inhibitory potency against this enzyme, suggesting potential applications in skin lightening and anti-melanogenic treatments .

- Antioxidant Activity : Compounds within the benzodioxane class have demonstrated antioxidant properties. This activity is essential for mitigating oxidative stress-related diseases .

Tyrosinase Inhibition Assay

A comparative analysis was conducted using various derivatives of benzodioxane to assess their tyrosinase inhibitory activity. The results are summarized in Table 1.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | TBD | Potentially high activity based on structural similarity |

| Kojic Acid | 25 | Standard comparator |

| Compound 2b | 0.47 ± 0.97 | Stronger than kojic acid |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined through experimental assays.

Antioxidant Activity

In vitro assays have shown that the compound exhibits significant antioxidant activity, which is crucial for preventing cellular damage from free radicals. The effectiveness was measured using DPPH radical scavenging assays.

Case Study 1: Melanoma Cell Lines

A study investigated the effects of this compound on B16F10 melanoma cells. Results indicated that treatment with the compound significantly reduced intracellular melanin levels in a concentration-dependent manner. This suggests its potential as a therapeutic agent for hyperpigmentation disorders.

Case Study 2: Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of this compound when combined with other known inhibitors of melanin production. Preliminary findings suggest enhanced efficacy when used in conjunction with traditional agents like hydroquinone.

Q & A

Basic: What are the optimized synthetic routes for N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

Methodological Answer:

The synthesis of benzodioxine carboxamide derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via:

Core Structure Formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10, Na₂CO₃) to form sulfonamide intermediates.

Acetamide Coupling : Introducing the carboxamide moiety via coupling reactions, such as reacting with chloroacetyl chloride or activated esters in the presence of triethylamine.

Iodination : Introducing the 4-iodo-2-methylphenyl group via Ullmann coupling or Pd-catalyzed cross-coupling reactions, optimized for regioselectivity.

Key parameters include temperature control (RT to 80°C), solvent selection (DMF or THF), and purification via column chromatography .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). Benzodioxine C–O–C asymmetric stretches appear at ~1250 cm⁻¹.

- ¹H-NMR : Identify benzodioxin protons (δ 4.2–4.4 ppm, –O–CH₂–O–), aromatic protons (δ 6.8–7.5 ppm), and methyl/iodo substituents (δ 2.3 ppm for –CH₃; δ 7.1–7.3 ppm for aryl-I).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine (m/z 127).

- HPLC : Purity assessment using C18 columns with mobile phases like acetonitrile/water (0.1% TFA), monitored at λ = 254 nm .

Advanced: What in vitro assays are used to evaluate its enzyme inhibitory activity, and how are contradictions in IC₅₀ values addressed?

Methodological Answer:

- Target Enzymes :

- α-Glucosidase/Acetylcholinesterase : Use spectrophotometric assays with substrates like p-nitrophenyl-α-D-glucopyranoside (α-glucosidase) or acetylthiocholine (AChE), measuring absorbance at 405 nm .

- Glucosylceramide Synthase (GCS) : Radiolabeled assays with [¹⁴C]ceramide to track ceramide glycosylation inhibition .

- Addressing Data Contradictions :

- Orthogonal Assays : Validate activity using fluorescence-based or SPR (surface plasmon resonance) methods.

- Structural Analogs : Compare inhibitory profiles of derivatives (e.g., sulfonamide vs. carboxamide substituents) to identify SAR trends.

- Statistical Rigor : Triplicate experiments with SEM ≤ 10% and ANOVA for inter-study variability .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., α-glucosidase PDB: 2ZEJ). Key interactions include:

- Hydrogen bonding between the carboxamide oxygen and catalytic residues (e.g., Asp214 in α-glucosidase).

- π-π stacking of the benzodioxin ring with aromatic residues (e.g., Trp481).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤ 2 Å) and free energy calculations (MM-PBSA) .

Advanced: What crystallographic challenges arise in resolving the compound’s 3D structure?

Methodological Answer:

- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) and slow evaporation at 4°C. Benzodioxine derivatives often form needle-like crystals.

- X-ray Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals. Refinement with SHELX resolves disorder in the iodophenyl group.

- Key Metrics : R-factor ≤ 5%, bond length RMSD ≤ 0.02 Å. Reported structures (e.g., (2Z)-N-(4-methoxyphenyl) derivatives) guide torsional angle adjustments .

Advanced: How do structural modifications (e.g., sulfonyl vs. carboxamide groups) impact bioactivity?

Methodological Answer:

- Sulfonyl vs. Carboxamide :

- Sulfonyl Groups : Enhance enzyme inhibition (e.g., α-glucosidase IC₅₀ = 12 µM vs. 35 µM for carboxamide) due to stronger H-bonding with catalytic Asp residues.

- Carboxamide : Improves membrane permeability (logP ~2.8 vs. ~1.5 for sulfonyl) via reduced polarity.

- Iodine Substitution : The 4-iodo group increases halogen bonding with hydrophobic pockets (e.g., AChE PAS site), improving IC₅₀ by 3-fold compared to chloro analogs .

Advanced: What strategies mitigate off-target effects in cellular assays?

Methodological Answer:

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding (e.g., EGFR inhibition at ≥10 µM).

- Proteomics : SILAC (stable isotope labeling) identifies differentially expressed proteins post-treatment.

- CRISPR Knockout : Validate target specificity using GCS-knockout cell lines to confirm phenotype rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.